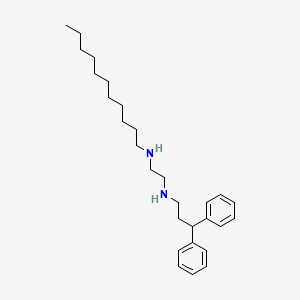![molecular formula C13H23NO2S2 B14211276 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid CAS No. 827325-96-2](/img/structure/B14211276.png)
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid is an organic compound that features a piperidine ring and a thioester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid typically involves the alkylation of enolate ions. . The reaction conditions often require a strong base, such as lithium diisopropylamide (LDA), and an alkyl halide as the alkylating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid involves its interaction with molecular targets through its thioester and piperidine functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The piperidine ring can interact with receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: Similar in having a thioester group but differs in the alkyl chain length and structure.
2,4-Dimethylpentanoic acid: Lacks the piperidine and thioester groups, making it less versatile in chemical reactions.
Propiedades
Número CAS |
827325-96-2 |
|---|---|
Fórmula molecular |
C13H23NO2S2 |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
2,4-dimethyl-2-(piperidine-1-carbothioylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C13H23NO2S2/c1-10(2)9-13(3,11(15)16)18-12(17)14-7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,15,16) |
Clave InChI |
UOVVJAHOFBILDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C(=O)O)SC(=S)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


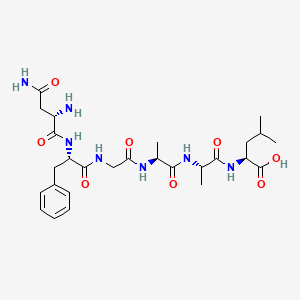
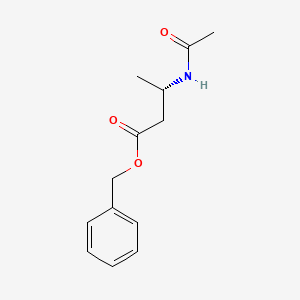
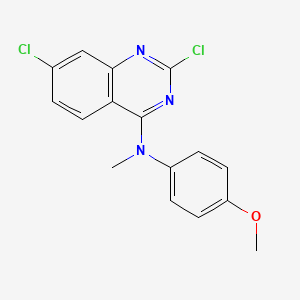

![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)
![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)
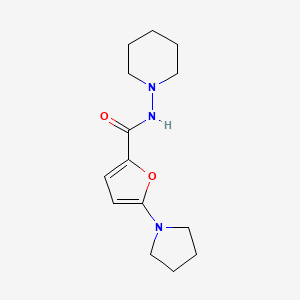
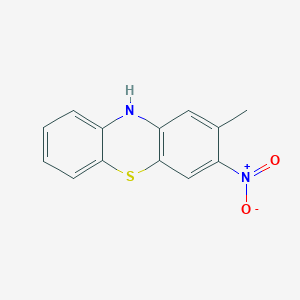
![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
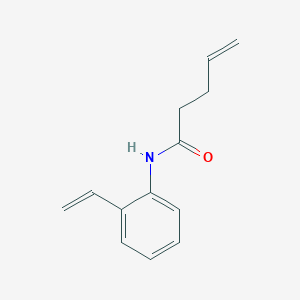
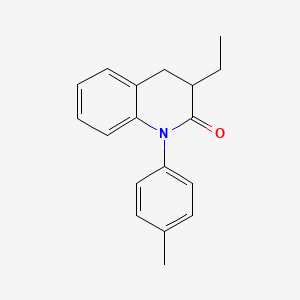
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
